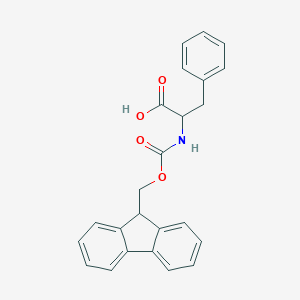

Fmoc-L-フェニルアラニン

概要

説明

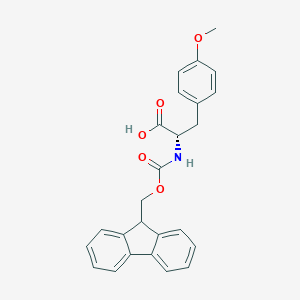

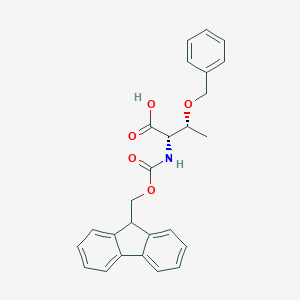

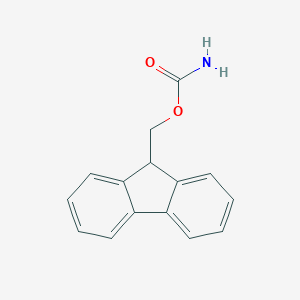

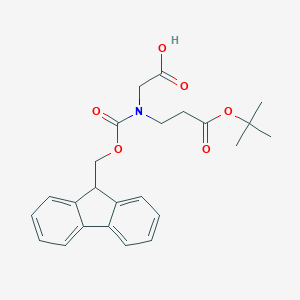

Fmoc-L-phenylalanine is a protected amino acid used to synthesize isotope-labeled peptides for MS-based protein quantitation . The Fmoc group allows for easy incorporation into peptides and can be removed under basic conditions without disturbing other functional groups .

Synthesis Analysis

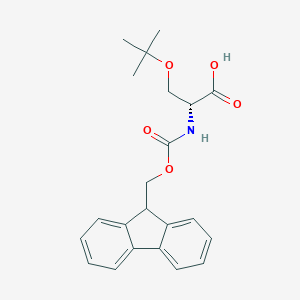

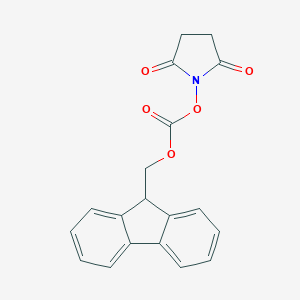

Fmoc-Cys [H]-Phe (FC-Phe) was synthesized by mixing 5 mL of 2 mM l-cystinyl-bis l-phenylalanine in water/acetonitrile (50 %, v/v) and 0.5 mL of 250 mM Fmoc-OSu in acetonitrile. The mixture was then heated at 55 °C for 30 minutes .Molecular Structure Analysis

Fmoc-L-phenylalanine has an empirical formula of C24H21NO4 and a molecular weight of 387.43 . The molecule forms a hydrogel in phosphate buffer pH 7.4 .Chemical Reactions Analysis

Fmoc-L-phenylalanine is involved in various chemical reactions. For instance, it is used in the preparation of high-affinity and selectivity monoclonal antibodies against l-phenylalanine . It also plays a role in the formation of hydrogels .Physical And Chemical Properties Analysis

Fmoc-L-phenylalanine is a white to off-white powder with a melting point of 180 - 190 ºC . It has an optical rotation of [a]D20 = -38 ± 3 º (C=1 in DMF) and should be stored at 0 - 8 °C .科学的研究の応用

組織工学

Fmoc-L-フェニルアラニン: は、その機械的剛性と細胞接着をサポートする能力により、組織工学のための有望な足場として提案されています。 そのレオロジー特性はペプチド濃度と直接相関しており、組織の成長と維持をサポートできる足場を作成するための調整可能で汎用性の高い選択肢となっています .

抗菌アプリケーション

研究により、Fmoc-L-フェニルアラニンはグラム陽性菌に対して抗菌活性を示すことが示されています。 これは、主にハイドロゲルからの放出による、インビトロおよびマウスの皮膚創傷感染における細菌負荷を軽減できるハイドロゲル化剤として作用します .

ナノ線状ハイドロゲルの設計

Fmoc-L-フェニルアラニンナノ線状ハイドロゲルの設計が探求されており、研究では、殺菌作用の改善、ゼータ電位の変更、アミロイド様特性の低減、蛍光や熱可逆性などの機能の導入におけるpHモジュレーターの役割が強調されています .

超分子ナノ構造

Fmoc-L-フェニルアラニンの自己集合特性により、水性媒体中で生体機能性ハイドロゲル材料を製造できます。 これらの材料は、さまざまなバイオメディカル分野で潜在的な用途を持つ超分子ナノ構造を形成します .

ハイブリッド超分子ハイドロゲル

Fmoc-L-フェニルアラニン超分子ハイドロゲルにナノヒドロキシアパタイト(nHAP)を統合することにより、ハイブリッド超分子ハイドロゲルが作成されました。 これらのゲルは、抗菌特性と細胞適合性を示し、創傷治癒や薬物送達システムなどの医療用途に適しています .

作用機序

Target of Action

Fmoc-L-phenylalanine primarily targets Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . It interacts with the bacterial cell membrane and the extracellular matrix (ECM) components of bacterial biofilms .

Mode of Action

Fmoc-L-phenylalanine exhibits antimicrobial properties due to its surfactant-like characteristics . At low concentrations, it inhibits bacterial growth by entering the cell and reducing glutathione levels . At higher concentrations, it triggers oxidative and osmotic stress, alters membrane permeabilization and integrity, and kills Gram-positive bacteria .

Biochemical Pathways

Fmoc-L-phenylalanine affects the stability of bacterial biofilms by reducing the ECM components such as proteins, carbohydrates, and eDNA . This reduction can occur through direct interactions with ECM components or indirectly by reducing the bacterial cell population .

Pharmacokinetics

Fmoc-L-phenylalanine has been found to have an oral bioavailability of 65±18% . It is well-tolerated in vivo, and its pharmacokinetic profile is suitable for clinical applications . Its short half-life and inflammatory response at higher doses need to be addressed for its clinical application .

Result of Action

The antibacterial activity of Fmoc-L-phenylalanine is predominantly due to its release from the hydrogel . It reduces the bacterial load both in vitro and in skin wound infections of mice . Its effectiveness for severe infections is limited .

Action Environment

The action of Fmoc-L-phenylalanine is influenced by environmental factors such as pH and buffer ions . Its self-assembly into a hydrogel is governed by multiple factors, including the aromaticity of the Fmoc group, which improves the association of peptide building blocks .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Fmoc-L-phenylalanine plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes, proteins, and other biomolecules during these processes. One of the primary interactions is with the enzyme phenylalanine hydroxylase, which converts phenylalanine to tyrosine. This conversion is essential for the production of neurotransmitters such as dopamine, norepinephrine, and epinephrine. Fmoc-L-phenylalanine also interacts with other enzymes involved in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids. Additionally, it can act as a ligand in C-H activation reactions, further highlighting its versatility in biochemical applications .

Cellular Effects

Fmoc-L-phenylalanine has been shown to influence various cellular processes. It exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria by disrupting biofilm formation and reducing bacterial load . This compound affects cell signaling pathways by altering the extracellular matrix components such as proteins, carbohydrates, and extracellular DNA, thereby affecting the stability of biofilms . Furthermore, Fmoc-L-phenylalanine can enter bacterial cells and reduce glutathione levels, leading to oxidative and osmotic stress, which ultimately kills the bacteria . These effects demonstrate the compound’s potential in antimicrobial applications.

Molecular Mechanism

The molecular mechanism of Fmoc-L-phenylalanine involves several key interactions at the molecular level. It acts as a surfactant, disrupting bacterial cell membranes and altering membrane permeability . At low concentrations, Fmoc-L-phenylalanine inhibits bacterial growth by entering the cell and reducing glutathione levels, which are crucial for maintaining redox balance . At higher concentrations, it triggers oxidative and osmotic stress, leading to cell death . Additionally, Fmoc-L-phenylalanine can form hydrogels through self-assembly, which can be used for drug delivery and other biomedical applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-L-phenylalanine can change over time. The compound is relatively stable under standard storage conditions, but its stability can be influenced by factors such as temperature and pH . Over time, Fmoc-L-phenylalanine may degrade, leading to a reduction in its efficacy. Long-term studies have shown that the compound can maintain its antibacterial activity in both in vitro and in vivo settings, although its effectiveness may decrease with prolonged exposure . These findings highlight the importance of optimizing storage conditions to preserve the compound’s activity.

Dosage Effects in Animal Models

The effects of Fmoc-L-phenylalanine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively reduces bacterial load in infected tissues . At higher doses, Fmoc-L-phenylalanine can induce oxidative and osmotic stress, leading to adverse effects such as cell membrane disruption and cell death . These threshold effects underscore the need for careful dosage optimization to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

Fmoc-L-phenylalanine is involved in several metabolic pathways, including the shikimate pathway and the phenylalanine metabolism pathway . In the shikimate pathway, it interacts with enzymes such as phenylalanine hydroxylase, which converts phenylalanine to tyrosine . This conversion is essential for the biosynthesis of neurotransmitters and other aromatic compounds. Additionally, Fmoc-L-phenylalanine can influence metabolic flux and metabolite levels, further highlighting its role in cellular metabolism .

Transport and Distribution

The transport and distribution of Fmoc-L-phenylalanine within cells and tissues involve various transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, allowing it to accumulate in target tissues . Once inside the cell, Fmoc-L-phenylalanine can interact with intracellular proteins and enzymes, influencing its localization and activity . These interactions are crucial for the compound’s effectiveness in biochemical and therapeutic applications.

Subcellular Localization

Fmoc-L-phenylalanine exhibits specific subcellular localization patterns that influence its activity and function. The compound can localize to various cellular compartments, including the cytoplasm and cell membrane . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. These localization patterns are essential for the compound’s role in disrupting bacterial cell membranes and exerting its antibacterial effects .

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVFAHZPLIXNDH-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30951314 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35661-40-6, 286460-71-7 | |

| Record name | FMOC-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35661-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-phenyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

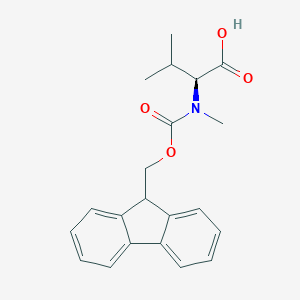

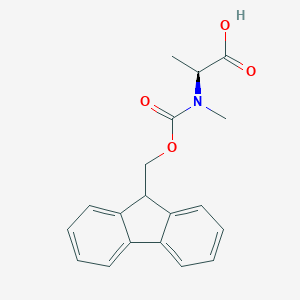

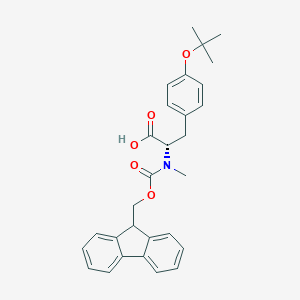

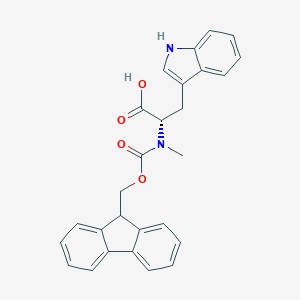

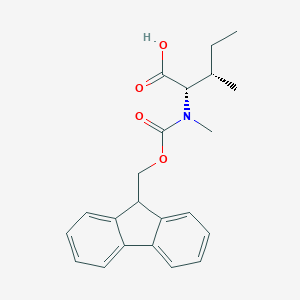

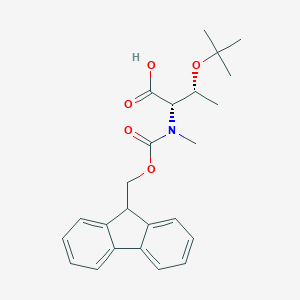

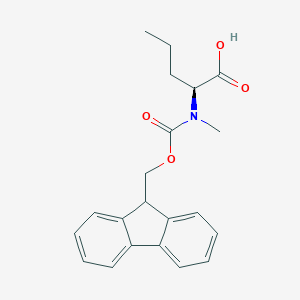

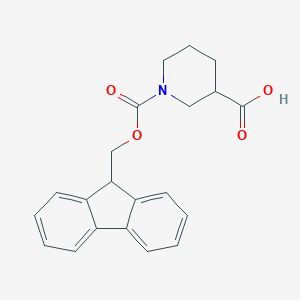

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。